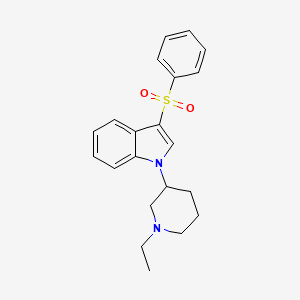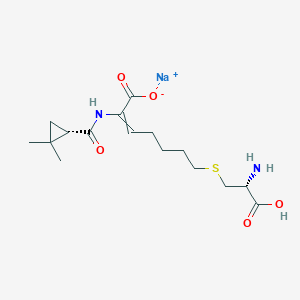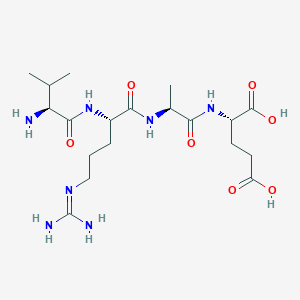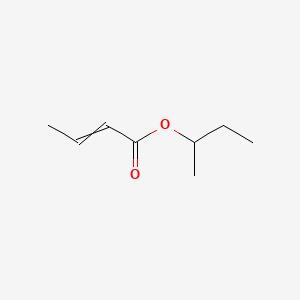![molecular formula C7H11N3O4S B12517804 3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine CAS No. 653600-66-9](/img/structure/B12517804.png)
3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine is a unique chemical compound characterized by the presence of an imidazolidinone ring, a sulfanyl group, and an alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine typically involves the reaction of 2,5-dioxoimidazolidin-4-ylmethyl chloride with L-cysteine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group of L-cysteine attacks the electrophilic carbon of the imidazolidinone ring, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process. Common solvents used in the synthesis include dimethyl sulfoxide and methanol, and the reaction is typically carried out at room temperature.
Types of Reactions:
Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced to form the corresponding imidazolidine derivative.
Substitution: The sulfanyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its ability to undergo oxidation and reduction reactions allows it to modulate redox states within cells, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid: Shares the imidazolidinone ring but lacks the sulfanyl group.
3-(2,5-Dioxoimidazolidin-4-yl)methylbenzonitrile: Contains a benzonitrile group instead of the alanine moiety.
Uniqueness: 3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine is unique due to the presence of both the sulfanyl group and the alanine moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
653600-66-9 |
|---|---|
Molecular Formula |
C7H11N3O4S |
Molecular Weight |
233.25 g/mol |
IUPAC Name |
2-amino-3-[(2,5-dioxoimidazolidin-4-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C7H11N3O4S/c8-3(6(12)13)1-15-2-4-5(11)10-7(14)9-4/h3-4H,1-2,8H2,(H,12,13)(H2,9,10,11,14) |
InChI Key |
QAIRKMOWVVBRLA-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(=O)NC(=O)N1)SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Pentylcyclohexyl)-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B12517722.png)
![Bis[(tetrabutylammonium iodide)copper(I) iodide]](/img/structure/B12517730.png)





![(1R,2S,3R,4R,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid](/img/structure/B12517774.png)


![(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid](/img/structure/B12517790.png)
![Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester](/img/structure/B12517795.png)


